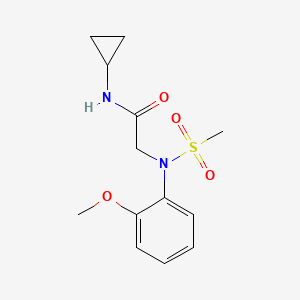

![molecular formula C19H21N3O5S B5505492 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical belongs to a class of compounds with potential relevance in various fields of chemistry and pharmacology due to its complex structure and functional groups. The compound features a quinoxaline derivative, which is a heterocyclic compound, and includes a methanesulfonamide functional group, suggesting a range of chemical and biological activities.

Synthesis Analysis

The synthesis of related quinoxaline derivatives often involves the use of protective groups like methanesulfonyl for phenolic hydroxyl groups, facilitating Friedel–Crafts reactions to yield high-purity products. For instance, efficient syntheses of quinoline derivatives have been reported using the methanesulfonyl group as a protective group, enabling simpler synthetic routes in high yield through novel compound formations (Mizuno et al., 2006).

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved using techniques like 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to belong to the triclinic crystal system, providing insights into the arrangement and interactions within the molecule (Li et al., 2006).

Chemical Reactions and Properties

Compounds with a methanesulfonamide group exhibit a range of chemical reactions, including the ability to undergo electrophilic alkylation and nucleophilic allylation, demonstrating their reactivity and potential for further chemical modifications (Sato et al., 1987).

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of compounds bearing methanesulfonyl groups and related structures have been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of metabolites of complex quinoline derivatives using methanesulfonyl as a protective group demonstrates the versatility of sulfonamide groups in facilitating chemical transformations and achieving high yields in synthetic chemistry (Mizuno et al., 2006). Similarly, the preparation of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes showcases the application of methanesulfonyl and related structures in the synthesis of dyes and pigments, indicating their importance in developing materials with specific optical properties (Sarma & Baruah, 2004).

Chemical Reactions and Mechanisms

- Research into the selective hydrolysis of methanesulfonate esters reveals the nuanced chemical behavior of these groups under varying conditions, which is critical for understanding the reactivity and potential applications of complex sulfonamides in pharmaceutical synthesis and drug development (Chan, Cox, & Sinclair, 2008). The study of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands further illustrates the role of sulfonamide groups in the formation of supramolecular structures, potentially relevant for materials science and nanotechnology applications (Shankar et al., 2011).

properties

IUPAC Name |

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13(22(28(3,25)26)14-8-10-15(27-2)11-9-14)19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11,13H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRMETASPPSYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)